molecular formula C16H18O6 B14269227 6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one CAS No. 163132-17-0

6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one

Cat. No.: B14269227
CAS No.: 163132-17-0
M. Wt: 306.31 g/mol
InChI Key: FGTIRYKMHYPKFR-UHFFFAOYSA-N
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Description

6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one is a complex organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes two pyranone rings connected by an oxybutoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one typically involves multiple steps. One common method includes the reaction of methyl acrylate with sodium hydroxide in an alcohol solvent to produce 2-methyl-4-oxopyridone. This intermediate is then subjected to methoxylation to introduce the methoxy group at the 3-position, resulting in 4-methoxy-6-methyl-2H-pyran-2-one .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways. Its structure allows it to interact with both hydrophilic and hydrophobic regions of proteins, making it a versatile molecule in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one stands out due to its dual pyranone structure connected by an oxybutoxy linker. This unique arrangement provides distinct chemical properties and reactivity compared to other pyranone derivatives.

Properties

CAS No.

163132-17-0

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

6-methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one

InChI

InChI=1S/C16H18O6/c1-11-7-13(9-15(17)21-11)19-5-3-4-6-20-14-8-12(2)22-16(18)10-14/h7-10H,3-6H2,1-2H3

InChI Key

FGTIRYKMHYPKFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OCCCCOC2=CC(=O)OC(=C2)C

Origin of Product

United States

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